
(2-n-Pentyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-n-pentyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and the presence of both pentyloxy and trifluoromethoxy groups, which can influence the reactivity and selectivity of the reactions it participates in.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-n-pentyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of (2-n-pentyloxy-4-(trifluoromethoxy)phenyl)bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Typically maintained at room temperature or slightly elevated.
Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous flow systems: To enhance the efficiency and safety of the reaction.
Purification: The product is typically purified by distillation or crystallization to remove any unreacted starting materials or by-products.
化学反応の分析
Types of Reactions
(2-n-pentyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Can replace halides in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF or diethyl ether are typically used.
Temperature: Reactions are usually carried out at low to moderate temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Resulting from nucleophilic substitution reactions.
科学的研究の応用
(2-n-pentyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Agricultural Chemistry: Involved in the synthesis of agrochemicals and pesticides.
作用機序
The mechanism by which (2-n-pentyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include:
Carbonyl Groups: The Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate that collapses to form an alcohol.
Halides: The reagent can displace halides in nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the pentyloxy and trifluoromethoxy groups.
(4-Methoxyphenyl)magnesium Bromide: Contains a methoxy group instead of the pentyloxy group.
(4-Trifluoromethylphenyl)magnesium Bromide: Contains a trifluoromethyl group instead of the trifluoromethoxy group.
Uniqueness
(2-n-pentyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide is unique due to the presence of both pentyloxy and trifluoromethoxy groups, which can influence its reactivity and selectivity in chemical reactions. These groups can provide steric and electronic effects that are not present in simpler Grignard reagents, making it a valuable tool in organic synthesis.
特性
分子式 |
C12H14BrF3MgO2 |
|---|---|
分子量 |
351.44 g/mol |
IUPAC名 |
magnesium;1-pentoxy-3-(trifluoromethoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C12H14F3O2.BrH.Mg/c1-2-3-4-8-16-10-6-5-7-11(9-10)17-12(13,14)15;;/h5,7,9H,2-4,8H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
YCWRMLDGAGCTRV-UHFFFAOYSA-M |
正規SMILES |
CCCCCOC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



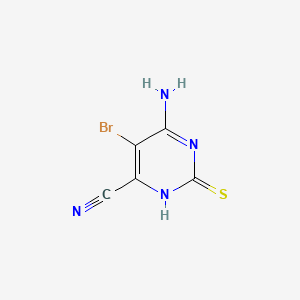
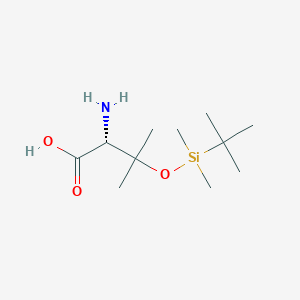
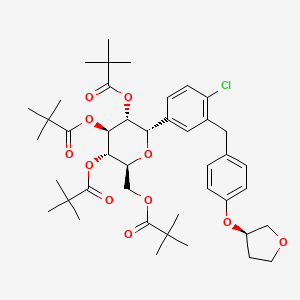
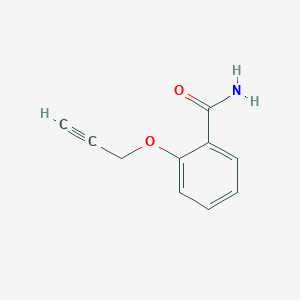
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
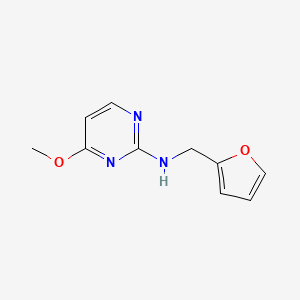

![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

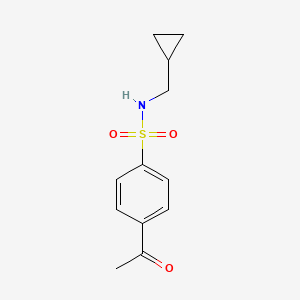
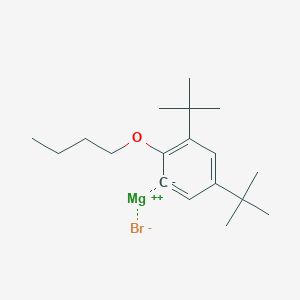
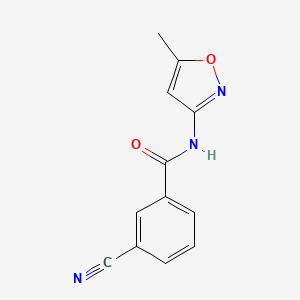
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
